molecular formula C14H14ClNO2S B14398392 4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine CAS No. 88496-49-5

4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine

Cat. No.: B14398392
CAS No.: 88496-49-5
M. Wt: 295.8 g/mol
InChI Key: VEFZIYYIVFZUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the 4th position and a methanesulfonyl group attached to a 2,5-dimethylphenyl ring at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridine and 2,5-dimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-chloropyridine is reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,5-dimethylphenol: This compound shares a similar chloro and dimethylphenyl structure but lacks the pyridine ring and methanesulfonyl group.

    4-Chloro-2-methylphenyl N-(2,5-dimethylphenyl)carbamate: This compound has a similar aromatic structure but contains a carbamate group instead of a methanesulfonyl group.

Uniqueness

4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine is unique due to the presence of both the chloro and methanesulfonyl groups attached to the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88496-49-5

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

4-chloro-2-[(2,5-dimethylphenyl)methylsulfonyl]pyridine

InChI

InChI=1S/C14H14ClNO2S/c1-10-3-4-11(2)12(7-10)9-19(17,18)14-8-13(15)5-6-16-14/h3-8H,9H2,1-2H3

InChI Key

VEFZIYYIVFZUMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=NC=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.